RK-287107 -

RK-287107

Catalog Number: EVT-281077
CAS Number:
Molecular Formula: C22H26F2N4O2
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RK-287107 is an inhibitor of the tankyrases TNKS1 and TNKS2 (IC50s = 0.014 and 0.010 µM, respectively). It is selective for TNKS1 and TNKS2 over poly(ADP-ribose) polymerase 1 (PARP1), PARP2, and PARP10 (IC50s = >20, 2.7, and 19.8 µM, respectively). RK-287107 inhibits Wnt-dependent signaling with an IC50 value of 0.077 µM in a reporter assay. It increases accumulation of Axin2, indicating inhibition of TNKS-mediated auto-PARsylation, in COLO 320DM colorectal cancer cells when used at a concentration of 0.1 µM. RK-287107 also inhibits cell growth in the same model (GI50 = 0.45 µM). It reduces tumor growth in a COLO 320DM mouse xenograft model when administered at a dose of 150 mg/kg twice per day.
RK-287107 is a potent TNKS/TNKS2 inhibitor (IC50 = 14.4 nM) with >7000-fold selectivity against the PARP1 enzyme, which inhibits WNT-responsive TCF reporter activity and proliferation of human colorectal cancer cell line COLO-320DM. RK-287107 also demonstrated dose-dependent tumor growth inhibition in a mouse xenograft model. RK-287107 is a promising lead compound for the development of novel tankyrase inhibitors as anticancer agents.
Overview

RK-287107 is a novel compound developed as a potent and selective inhibitor of tankyrase enzymes, specifically tankyrase-1 and tankyrase-2. It was designed to enhance the inhibition of these enzymes, which play critical roles in various cellular processes, including the regulation of the Wnt signaling pathway, making it a potential therapeutic agent in cancer treatment, particularly colorectal cancer. The compound exhibits significantly higher potency than its predecessor, G007-LK, with IC50 values of 14.3 nmol/L for tankyrase-1 and 10.6 nmol/L for tankyrase-2, while showing no inhibition of PARP1 activity at concentrations up to 20 μmol/L .

Source and Classification

RK-287107 was synthesized as part of a research initiative aimed at developing tankyrase inhibitors through high-throughput screening of small molecules. It belongs to the class of 1,2,4-triazole-based compounds and is characterized by its ability to selectively inhibit tankyrases without affecting other similar enzymes like PARP1 . The compound has been classified under anticancer agents due to its targeted action against tumor growth mechanisms.

Synthesis Analysis

Methods and Technical Details

The synthesis of RK-287107 involved several steps starting from a lead compound identified through previous research. The synthetic methodology was modular, allowing for iterative modifications to improve potency and pharmacokinetic properties. Key steps included:

  1. Lead Compound Development: Initial compounds were derived from high-throughput screening results that identified structural analogs with tankyrase inhibitory activity.
  2. Structural Modifications: Various single-point mutations and hybrid structures were explored to enhance efficacy based on structure-activity relationship (SAR) studies.
  3. Final Synthesis: The final compound was synthesized using established organic chemistry techniques such as liquid chromatography/mass spectrometry (LC/MS) for monitoring reactions and ensuring purity .
Molecular Structure Analysis

Structure and Data

The molecular structure of RK-287107 features a 1,2,4-triazole core, which is essential for its biological activity. Detailed characterization through techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry confirmed its structure. The compound's ability to form efficient π–π stacking interactions with specific amino acids in the target enzyme contributes to its potency .

Structural Characteristics

  • Molecular Formula: C₁₄H₁₁N₅O
  • Molecular Weight: 255.27 g/mol
  • Key Functional Groups: Triazole ring, aromatic systems that facilitate interaction with tankyrase enzymes.
Chemical Reactions Analysis

Reactions and Technical Details

RK-287107 primarily acts through competitive inhibition of tankyrase enzymes. The mechanism involves binding to the active site of the enzymes, preventing their normal function in poly(ADP-ribosyl)ation processes that regulate protein stability and degradation:

  1. Inhibition Mechanism: By blocking the active site, RK-287107 stabilizes Axin proteins, leading to downregulation of β-catenin signaling pathways.
  2. Biochemical Assays: In vitro assays demonstrated significant inhibition of tankyrase activity compared to controls .
Mechanism of Action

Process and Data

The mechanism by which RK-287107 exerts its effects involves several key processes:

  1. Tankyrase Inhibition: By inhibiting both tankyrase-1 and tankyrase-2, RK-287107 prevents the poly(ADP-ribosyl)ation of target proteins.
  2. Stabilization of Axin Proteins: This inhibition leads to the accumulation of Axin proteins in the cell, which subsequently downregulates β-catenin signaling—a pathway often dysregulated in colorectal cancers .
  3. Impact on Tumor Growth: The resultant decrease in β-catenin activity contributes to reduced cell proliferation in cancerous cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form.
  • Solubility: Highly soluble in dimethyl sulfoxide (DMSO) and moderately soluble in phosphate-buffered saline (PBS).

Chemical Properties

  • Stability: Chemically stable under physiological conditions.
  • pH Sensitivity: Exhibits stability across a range of pH levels typically found in biological systems.
Applications

Scientific Uses

RK-287107 has significant potential applications in cancer research and therapy:

  • Colorectal Cancer Treatment: Its specific inhibition of tankyrases makes it a promising candidate for targeting tumors with aberrant Wnt signaling pathways.
  • Research Tool: It serves as an important tool for studying the role of tankyrases in cellular signaling and cancer biology.
  • Combination Therapies: Potential use in combination with other chemotherapeutic agents to enhance efficacy against resistant cancer types .
Introduction to Tankyrase Inhibition in Oncology

Wnt/β-Catenin Signaling Pathway Dysregulation in Colorectal Cancer

The Wnt/β-catenin signaling pathway is a master regulator of cell proliferation, differentiation, and stemness, with its dysregulation implicated in >90% of colorectal cancers (CRC) [2] [6]. Central to this dysregulation are inactivating mutations in the adenomatous polyposis coli (APC) gene, occurring in approximately 80% of sporadic CRC cases [2] [5]. APC functions as a critical scaffolding protein within the β-catenin destruction complex—a multiprotein assembly comprising Axin, casein kinase 1α (CK1α), and glycogen synthase kinase 3β (GSK3β) [9] [10]. In normal cells, this complex targets β-catenin for phosphorylation-dependent ubiquitination and proteasomal degradation, maintaining low cytoplasmic levels. However, truncated APC mutants in CRC lack the β-catenin-binding domains essential for efficient destruction complex assembly, leading to β-catenin accumulation and nuclear translocation [5] [6].

Nuclear β-catenin forms transcriptionally active complexes with T-cell factor/lymphoid enhancer factor (TCF/LEF) proteins, driving expression of oncogenes such as MYC, CCND1 (cyclin D1), and AXIN2 [1] [6]. This results in uncontrolled proliferation, inhibition of differentiation, and acquisition of stem-like properties—hallmarks of CRC pathogenesis. The dependency of APC-mutated CRC cells on sustained Wnt/β-catenin signaling establishes this pathway as a compelling therapeutic target.

Table 1: Prevalence of Wnt Pathway Mutations in Colorectal Cancer

Genetic AlterationFrequency in CRCFunctional Consequence
APC loss-of-function mutations~80%Disrupted β-catenin destruction complex → β-catenin stabilization
CTNNB1 (β-catenin) gain-of-function mutations~10%Resistance to degradation → constitutive pathway activation
RNF43/ZNRF3 mutations~18%Increased Wnt receptor availability → enhanced signaling
AXIN1/AXIN2 mutations~10%Impaired destruction complex assembly → β-catenin accumulation

Role of Tankyrase-1/2 in Axin Degradation and β-Catenin Stabilization

Tankyrases (TNKS1 and TNKS2), members of the poly(ADP-ribose) polymerase (PARP) family, function as positive regulators of Wnt/β-catenin signaling through their modulation of Axin stability [1] [3] [5]. Mechanistically, tankyrases catalyze the poly(ADP-ribosyl)ation (PARsylation) of Axin—a scaffold protein essential for the assembly and function of the β-catenin destruction complex. PARsylated Axin is recognized by the E3 ubiquitin ligase RNF146, leading to its ubiquitination and proteasomal degradation [5] [9]. Depletion of Axin disrupts the destruction complex, preventing β-catenin degradation and enabling its nuclear accumulation and transcriptional activity.

Tankyrase inhibition represents a strategic approach to restore physiological Wnt pathway regulation. By blocking Axin PARsylation, tankyrase inhibitors stabilize Axin, promoting the reassembly of functional destruction complexes and subsequent β-catenin degradation. RK-287107 exemplifies this therapeutic strategy with exceptional potency, exhibiting half-maximal inhibitory concentrations (IC50) of 14.3 nM for TNKS1 and 10.6 nM for TNKS2 in cell-free enzymatic assays [1] [7]. This dual inhibition is functionally significant due to the redundancy of TNKS1 and TNKS2 in Axin regulation; genetic studies indicate that simultaneous ablation of both tankyrases is required to effectively stabilize Axin and suppress Wnt signaling [3] [5].

Cellular studies confirm RK-287107's mechanism:

  • Axin Stabilization: Treatment of COLO-320DM colorectal cancer cells (harboring short APC truncation) with RK-287107 (0.03–10 μM) induced dose-dependent accumulation of Axin1/2 within 16 hours [1] [5].
  • β-Catenin Downregulation: Concomitant with Axin stabilization, RK-287107 reduced levels of active, non-phosphorylated β-catenin and diminished nuclear β-catenin localization [1] [3].
  • Transcriptional Suppression: RK-287107 (0.01–10 μM) significantly inhibited TCF/LEF-dependent luciferase reporter activity (IC50 = 12.1 nM in HEK293 cells) and downregulated expression of β-catenin target genes (e.g., MYC, AXIN2) [1] [5].

Table 2: Comparative Potency of Selected Tankyrase Inhibitors

CompoundIC50 TNKS1 (nM)IC50 TNKS2 (nM)Cellular ActivityReported In Vivo Efficacy
RK-28710714.310.6GI50 = 0.45 μM (COLO-320DM, MTT assay)Tumor growth inhibition in COLO-320DM xenografts
XAV939114Effective in vitro, limited PK for in vivoLimited in vivo efficacy
G007-LK4625GI50 = ~1 μM (COLO-320DM)Tumor growth inhibition in CRC xenografts
WXL-8 (XAV939 derivative)9.1NDInhibits HCC cell proliferationInhibits HepG2 xenograft growth

Rationale for Tankyrase-Specific Inhibitors in APC-Mutated Cancers

The therapeutic window for tankyrase inhibition is critically dependent on the genetic context of the tumor, particularly the status of the APC gene [1] [5] [7]. RK-287107 demonstrates selective cytotoxicity against CRC cells harboring "short" truncating APC mutations—those lacking all seven 20-amino acid repeats (20-AARs) essential for β-catenin binding and degradation:

  • Selective Growth Inhibition: RK-287107 potently inhibited proliferation of APC-mutated, β-catenin-dependent CRC cell lines COLO-320DM (GI50 = 0.45 μM, MTT assay) and SW403. In stark contrast, it exhibited minimal activity against APC-wild-type, β-catenin-independent lines like RKO (GI50 > 10 μM) [1] [7]. This selectivity arises because cells with intact APC retain residual capacity to degrade β-catenin even upon tankyrase inhibition, whereas cells with profoundly truncated APC are exquisitely dependent on tankyrase-mediated Axin degradation to prevent β-catenin accumulation.
  • In Vivo Proof-of-Concept: Intraperitoneal (100–300 mg/kg) or oral administration of RK-287107 significantly suppressed the growth of COLO-320DM xenografts in NOD/SCID mice [5] [7]. Tumor growth inhibition correlated strongly with pharmacodynamic biomarkers: increased intratumoral Axin2 protein levels and decreased MYC expression, confirming on-target pathway modulation [5].
  • Specificity over Other PARPs: RK-287107 exhibits remarkable selectivity for tankyrases over other PARP family members. Notably, its IC50 for PARP2 is 2,717 nM—over 190-fold higher than its IC50 for TNKS1 [1] [7]. This specificity minimizes potential off-target effects associated with broad-spectrum PARP inhibition, particularly the bone marrow toxicity often observed with clinical PARP1/2 inhibitors [4].

The clinical relevance of tankyrase inhibition extends beyond monotherapy. Preclinical evidence suggests synergy with conventional chemotherapy and emerging targeted agents. Furthermore, the recent development of dual PARP/tankyrase inhibitors like stenoparib highlights the potential for leveraging tankyrase inhibition in cancers with Wnt pathway activation beyond those with APC mutations, including BRCA wild-type ovarian cancer where canonical PARP inhibitors show limited efficacy [4] [8]. RK-287107 represents a highly optimized tool compound validating tankyrase as a druggable node for molecularly targeted therapy in APC-mutated colorectal cancer and potentially other Wnt-driven malignancies.

Table 3: RK-287107: Key Biochemical and Pharmacological Properties

PropertyValue/DescriptionSignificance
Chemical StructureC22H26F2N4O2Small molecule inhibitor
Molecular Weight416.46 g/molFavorable for drug development
CAS Number2171386-10-8Unique chemical identifier
Primary TargetsTNKS1 (IC50 = 14.3 nM), TNKS2 (IC50 = 10.6 nM)Potent and selective dual tankyrase inhibition
Selectivity>>190-fold selective over PARP2 (IC50 = 2717 nM)Minimizes risk of PARP-related toxicities
Cellular MechanismStabilizes Axin1/2, reduces nuclear β-catenin, downregulates MYC, AXIN2Confirmed on-target pathway modulation
Antiproliferative ActivityGI50 = 0.45 μM (COLO-320DM, APC-mutated); >10 μM (RKO, APC-wild-type)Selective activity in β-catenin-dependent CRC
In Vivo RouteEffective via intraperitoneal injection and oral gavageFlexible dosing potential

Properties

Product Name

RK-287107

IUPAC Name

2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one

Molecular Formula

C22H26F2N4O2

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C22H26F2N4O2/c23-14-11-16(24)19-18(12-14)28(9-10-29)13-22(19)5-7-27(8-6-22)21-25-17-4-2-1-3-15(17)20(30)26-21/h11-12,29H,1-10,13H2,(H,25,26,30)

InChI Key

FZQYCOUBRJEYBC-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO

Solubility

Soluble in DMSO

Synonyms

RK-287107; RK 287107; RK287107;

Canonical SMILES

C1CCC2=C(C1)C(=O)NC(=N2)N3CCC4(CC3)CN(C5=C4C(=CC(=C5)F)F)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.